3,4-Difluoronitrobenzene has been utilized as a precursor in the synthesis of various heterocyclic compounds, which are organic molecules containing one or more heteroatoms (atoms other than carbon and hydrogen) in their ring structures. A study by Suzuki et al. in 2006 demonstrated the application of 3,4-difluoronitrobenzene in the synthesis of heterocycles via a process known as nucleophilic aroylation, catalyzed by imidazolidenyl carbenes []. This research opens up possibilities for the development of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.
One of the established applications of 3,4-difluoronitrobenzene lies in the synthesis of specific classes of heterocycles called xanthones and acridones. These molecules possess various interesting properties, including fluorescence and potential biological activities. A commercial supplier of 3,4-difluoronitrobenzene highlights its use in the preparation of these heterocycles, demonstrating its established role in this specific area of research [].
3,4-Difluoronitrobenzene is a chemical compound with the molecular formula and a molecular weight of approximately 159.09 g/mol. It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. The compound is also known by its synonyms, including 1,2-Difluoro-4-nitrobenzene and Benzene, 1,2-difluoro-4-nitro-. Its structure can be represented as follows:
3,4-Difluoronitrobenzene appears as a light yellow to brown clear liquid at room temperature, with a melting point of -12 °C and a boiling point of 78 °C at 11.3 mmHg .
DFNB is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
These reactions highlight its reactivity and versatility in organic synthesis .
Synthesis of 3,4-Difluoronitrobenzene typically involves the following methods:
textC6H4F2 + HNO3 → C6H3F2NO2 + H2O
3,4-Difluoronitrobenzene serves several important roles in various fields:
Studies on 3,4-Difluoronitrobenzene have focused on its interactions with biological systems and other chemicals. Key findings include:
These studies emphasize the importance of understanding both its beneficial uses and safety concerns.
Several compounds share structural similarities with 3,4-Difluoronitrobenzene. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Difluorobenzene | C6H4F2 | Lacks nitro group; used in polymer synthesis |
Nitrobenzene | C6H5NO2 | Single nitro group; precursor for anilines |
3-Fluoronitrobenzene | C6H4FNO2 | Contains one fluorine; different positioning |
1-Fluoro-2-nitrobenzene | C6H4FNO2 | Different substitution pattern; potential use in dyes |
The uniqueness of 3,4-Difluoronitrobenzene lies in its dual fluorination combined with a nitro group on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds .
Irritant;Health Hazard